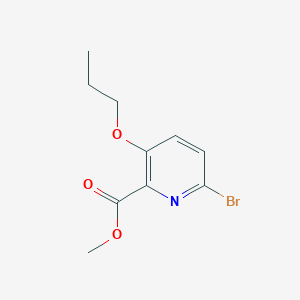

6-Bromo-3-propoxypyridine-2-carboxylic acid methyl ester

Vue d'ensemble

Description

6-Bromo-3-propoxypyridine-2-carboxylic acid methyl ester, also known as 6-BPPME, is an organic compound with a wide range of applications in the pharmaceutical, chemical, and biological sciences. It is a versatile and useful compound due to its low toxicity and ease of synthesis. 6-BPPME is used in research to study the mechanisms of action of drugs and to explore the biochemical and physiological effects of compounds on the body.

Applications De Recherche Scientifique

Synthesis of Pyrido[3,4-d][1,3]-dioxole-6-onrhoxylic Acid :

- The methylester of 3,4-dihydroxy-pyridine-6-carboxylic acid reacts with bromochloromethane/potassium carbonate, producing methylester of pyrido[3,4-d][1,3]-dioxole-6-onrhoxylic acid. This demonstrates the compound's role in the synthesis of complex heterocyclic structures, which can be crucial in pharmaceutical and material science research (Daliacker, Fechter, & Mues, 1979).

Synthesis of Dopamine and Serotonin Receptors Antagonists :

- An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, highlights its application in developing antagonists for neurological applications (Hirokawa, Horikawa, & Kato, 2000).

Synthesis of Biologically Active 1,4-Dihydropyridine-3-carboxylic Acid Esters :

- A series of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates were synthesized, showing potential in creating biologically active 1,4-dihydropyridine-3-carboxylic acid esters, widely used in cardiovascular drug research (Andzans et al., 2013).

Inhibition of Microbial Degradation of Sterol Side Chains :

- Methyl esters of acetylene carboxylic acids, including analogs of the compound, were synthesized and shown to inhibit microbial degradation of sterol side chains, providing insights into microbial interaction with sterols (Ohtsuka, Fujimoto, & Ikekawa, 1986).

Synthesis of 3,3-Dimethoxyazetidine-2-Carboxylic Acid Derivatives :

- Cyclization of γ-amino-α-bromocarboxylic esters resulted in new 3,3-dimethoxyazetidine-2-carboxylates, aiding the development of novel cyclic amino acid derivatives (Mangelinckx et al., 2005).

Formation of Colored Complexes with Group VIII Metal Ions :

- Derivatives of the compound showed potential as analytical reagents, forming colored complexes with Group VIII metal ions, indicating its use in analytical chemistry (Leard, Bedenbaugh, & Bedenbaugh, 1983).

Synthesis of Carboxylic Esters from Carboxylic Acids and Alcohols :

- The compound is involved in the synthesis of various carboxylic esters from carboxylic acids and alcohols, underlining its role in esterification reactions used in the synthesis of organic compounds (Shiina, Ibuka, & Kubota, 2002).

Spectroscopic Characterization of Monoamide Isomers :

- The compound is used in the spectroscopic characterization of new ligand monoamide isomers, demonstrating its role in the structural analysis of organic compounds (Kadir et al., 2019).

Synthesis and Characterization of New Diacid Monomers and Poly (ester-imide) :

- The compound's derivatives are used in the synthesis and characterization of new diacid monomers and poly (ester-imide), contributing to polymer science and material research (Kamel, Mutar, & Khlewee, 2019).

Synthesis of Naphthyridine Derivatives :

- Its application in the condensation of β-dicarbonyl compounds with halogenopyridinecarboxylic acids for the synthesis of naphthyridine derivatives, a structure significant in various pharmacological studies (Ames & Dodds, 1972).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 6-bromo-3-propoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3/c1-3-6-15-7-4-5-8(11)12-9(7)10(13)14-2/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMIDYBDBPSFEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(N=C(C=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-propoxypyridine-2-carboxylic acid methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

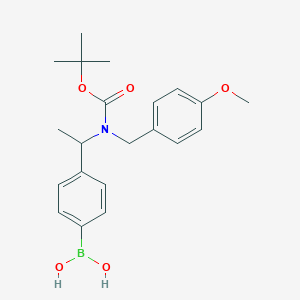

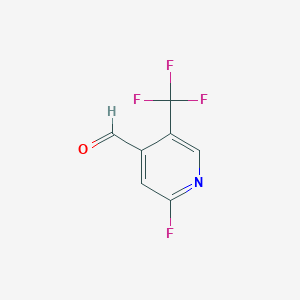

![tert-butyl N-(1-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperidin-3-yl)carbamate](/img/structure/B1409310.png)